5-Fluorobenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluorobenzofuran and related compounds involves various chemical methodologies. For instance, fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives demonstrates the utility of fluorine-containing aryl silyl ethers in producing desired compounds under mild conditions with high yield. This method highlights the significance of fluorine substituents in synthesis processes due to their unique reactivity and the ability to influence molecular structures and properties (Sekino et al., 2020). Additionally, photocatalytic defluorinative coupling and 5-endo-trig cyclization have been employed for the synthesis of 2-Fluorobenzofuran, showcasing innovative approaches to manipulate fluorinated compounds using light-induced reactions (He et al., 2023).
Molecular Structure Analysis
The molecular structure of 5-Fluorobenzofuran and its derivatives is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution within the molecule. This alteration impacts the molecule's reactivity, as seen in studies involving the synthesis of liquid crystal compounds with 5,6-difluorobenzofuran cores. These compounds exhibit broad nematic ranges and high clearing points, indicating that fluorine substitution plays a crucial role in determining the physical properties of these materials (Li et al., 2020).
Chemical Reactions and Properties
5-Fluorobenzofuran participates in a variety of chemical reactions, leveraging the reactivity of the fluorine atom to undergo transformations such as nucleophilic aromatic substitution. The synthesis of ladder-type conjugated benzobisbenzofurans, facilitated by fluoride ions, exemplifies the strategic incorporation of fluorine to enable specific reaction pathways under metal-free conditions, producing compounds with distinct electronic properties (Sekino et al., 2020).
Physical Properties Analysis
The introduction of fluorine atoms into benzofuran derivatives has been shown to enhance certain physical properties, such as dielectric anisotropy and birefringence. This is particularly evident in the design of new liquid crystal compounds where 5,6-difluorobenzofuran serves as a core structure, demonstrating the influence of fluorine on the electronic characteristics and phase behavior of these materials (Li et al., 2020).
Chemical Properties Analysis
The chemical properties of 5-Fluorobenzofuran derivatives, such as reactivity and stability, are significantly shaped by the presence of fluorine. The ability of fluorine to engage in hydrogen bonding and its electronegativity contribute to the unique behavior of these compounds in chemical reactions, including their antimicrobial activities and interaction with DNA, as observed in the design and synthesis of 5-fluorouracil-derived benzimidazoles (Fang et al., 2016).
Scientific Research Applications
Antineoplastic Agent for Cancer : Fluorouracil (5-FU) is a significant antineoplastic agent used in treating advanced colorectal cancer. Its effectiveness can be limited by resistance due to metabolic aberrations or alterations in thymidylate synthase (Pinedo & Peters, 1988).
Alzheimer's Disease Treatment : Some derivatives of benzofuran, like compound 5f, which contains a 2-fluorobenzyl moiety, demonstrate promising inhibitory activity against acetylcholinesterase. This suggests potential use as a novel multifunctional agent in treating Alzheimer’s disease (Hasanvand et al., 2022).
Enhanced Pharmacokinetics in Cancer Treatment : Improved pharmacokinetic information and predictive pharmacologic testing of fluoropyrimidines can enhance their clinical utility in cancer treatment (Myers et al., 1976).
Development of Low-Toxicity Alternatives : Derivatives like 2-(5-fluorouracil-1-yl-acetamido) acetic acid show potential as low-toxicity alternatives for treating colorectal, gastric, and liver carcinomas (Xiong Jing, 2010).
Palliative Care in Advanced Cancer : 5-FU and 5-FUDR have clinical utility in palliating advanced cancer patients, especially in cases of breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).
Potential Antibacterial and Antifungal Activities : 5-fluorouracil-derived benzimidazoles, particularly the 3-fluorobenzyl benzimidazole derivative 5c, show significant antibacterial and antifungal activities, with strong activity against MRSA and Bacillus proteus (Fang et al., 2016).
properties
IUPAC Name |
5-fluoro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHMXRCGNWCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472600 | |
Record name | 5-fluorobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzofuran | |
CAS RN |
24410-59-1 | |
Record name | 5-fluorobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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